molecular formula C22H26N3O4+ B11205708 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11205708
M. Wt: 396.5 g/mol
InChI Key: AQYJMZLHQAXLLE-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the imidazo[1,2-a]azepine class This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]azepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the hydroxy group: This step often involves hydroxylation reactions using oxidizing agents.

    Incorporation of the nitrophenyl group: This is typically done through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can be compared with other similar compounds in the imidazo[1,2-a]azepine class. Some similar compounds include:

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C22H26N3O4+

Molecular Weight

396.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C22H26N3O4/c1-2-29-20-12-10-18(11-13-20)23-16-22(26,24-14-5-3-4-9-21(23)24)17-7-6-8-19(15-17)25(27)28/h6-8,10-13,15,26H,2-5,9,14,16H2,1H3/q+1

InChI Key

AQYJMZLHQAXLLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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